
Methyl 3-methoxy-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-methoxy-1H-pyrrole-2-carboxylate” is likely a pyrrole derivative. Pyrroles are a class of organic compounds that contain a five-membered aromatic ring with four carbon atoms and one nitrogen atom .
Synthesis Analysis
While specific synthesis methods for “Methyl 3-methoxy-1H-pyrrole-2-carboxylate” are not available, pyrrole esters can be synthesized using an enzymatic approach for transesterification . This method involves the use of lipase, solvent, molecular sieves, and a substrate molar ratio of esters to alcohol .Molecular Structure Analysis
The molecular structure of “Methyl 3-methoxy-1H-pyrrole-2-carboxylate” is likely similar to other pyrrole derivatives, which are essentially planar . The pyrrole ring and the methoxy-carbonyl O/C/O/C plane have a small dihedral angle .Chemical Reactions Analysis
Pyrrole esters, like “Methyl 3-methoxy-1H-pyrrole-2-carboxylate”, can undergo various chemical reactions. For instance, they can be synthesized through enzymatic transesterification .Scientific Research Applications
Pharmaceutical Research
“Methyl 3-methoxy-1H-pyrrole-2-carboxylate” and its derivatives are widely used in pharmaceutical research due to their presence in various therapeutically active compounds. They serve as key intermediates in the synthesis of fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, antitumor agents, and more .
Antifungal Applications
This compound has been utilized in the development of antifungal agents. Studies have shown that pyrrole-based compounds exhibit in vitro antifungal effects on several strains of Candida species .
Organic Synthesis Intermediates
In the field of organic chemistry, “Methyl 3-methoxy-1H-pyrrole-2-carboxylate” is used as an intermediate for synthesizing various organic molecules. Its stability under recommended storage conditions makes it a valuable component in chemical synthesis .
Total Synthesis Programs
The compound is also involved in total synthesis programs aimed at preparing native structures and analogues for natural products and potential therapeutic agents .
Enzymatic Synthesis Studies
Researchers have explored the enzymatic synthesis of novel pyrrole esters using “Methyl 3-methoxy-1H-pyrrole-2-carboxylate”. These studies often focus on optimizing conditions to increase yield and thermal stability of the synthesized compounds .
Mechanism of Action
Target of Action
Methyl 3-methoxy-1H-pyrrole-2-carboxylate, also known as 3-methoxy-1H-Pyrrole-2-carboxylic acid methyl ester, is a chemical compound with the molecular formula C7H9NO3 It’s known that pyrrole derivatives have been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors .
Mode of Action
It’s known that indole derivatives, which are structurally similar to pyrrole derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with biological targets.
Biochemical Pathways
Indole derivatives, which are structurally similar to pyrrole derivatives, have been found to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which could impact its bioavailability.
Result of Action
Given the diverse biological activities of structurally similar indole derivatives , it’s likely that this compound could have a wide range of effects at the molecular and cellular levels.
Action Environment
It’s known that the compound should be stored under recommended conditions to maintain its stability .
properties
IUPAC Name |
methyl 3-methoxy-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-10-5-3-4-8-6(5)7(9)11-2/h3-4,8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUQZBMEIYROJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(NC=C1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methoxy-1H-pyrrole-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-Octahydro-pyrido[1,2-a]pyrazine](/img/structure/B180270.png)
![1,8-Dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylic acid](/img/structure/B180276.png)




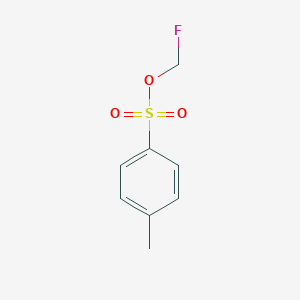
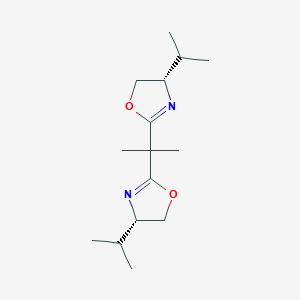
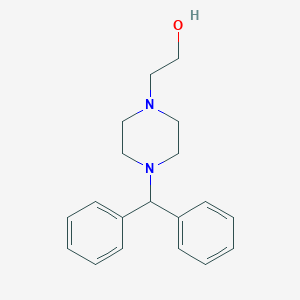

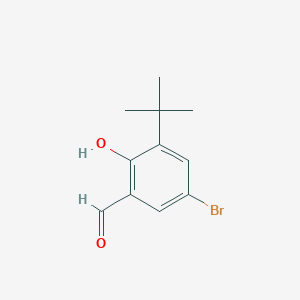

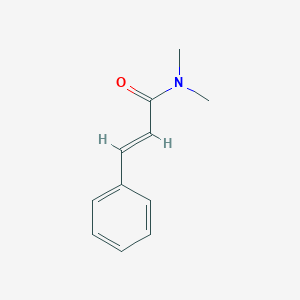
![[2-Butyl-5-chloro-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol](/img/structure/B180300.png)